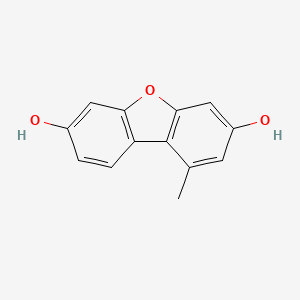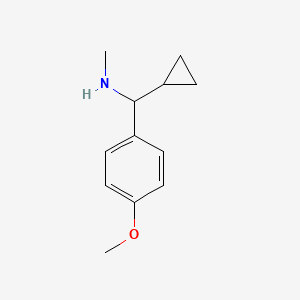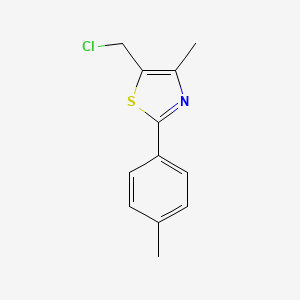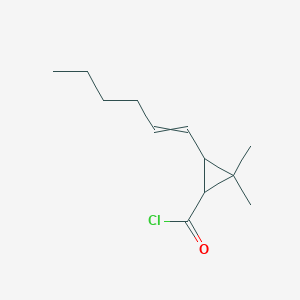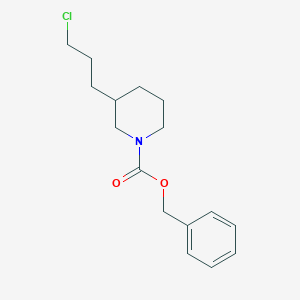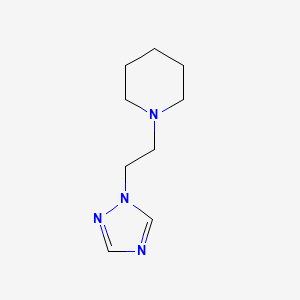
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is a heterocyclic compound that features a triazole ring substituted with a piperidinoethyl group This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- typically involves the reaction of 1H-1,2,4-triazole with 2-chloroethylpiperidine under basic conditions. This reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.
Industrial production methods often utilize microwave irradiation to accelerate the reaction and improve yields. This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the compound’s antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- can be compared with other similar compounds such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a triazole ring, but with different substituents.
Voriconazole: A triazole derivative used in the treatment of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- lies in its specific piperidinoethyl substitution, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propriétés
Numéro CAS |
51444-29-2 |
|---|---|
Formule moléculaire |
C9H16N4 |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-4-12(5-3-1)6-7-13-9-10-8-11-13/h8-9H,1-7H2 |
Clé InChI |
ADTVDDSTSYXXPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


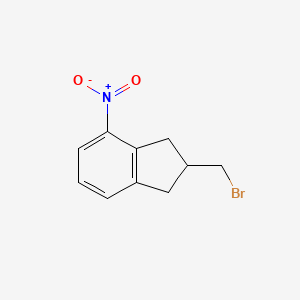
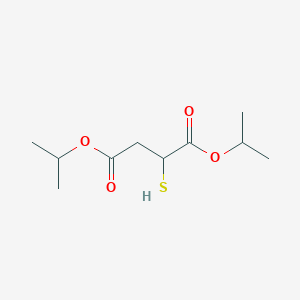



![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)

![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
